molecular formula C16H13ClF3NO4S B3033834 3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid CAS No. 1214716-48-9

3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid

Cat. No.: B3033834
CAS No.: 1214716-48-9
M. Wt: 407.8 g/mol
InChI Key: DVKJCOIVOBGJKD-UHFFFAOYSA-N
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Description

The compound is an organic compound with multiple functional groups, including a carboxylic acid group (-COOH), a sulfonyl group (-SO2-), and a trifluoromethyl group (-CF3). It also contains aromatic rings, which are common in many organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the sulfonyl group to the appropriate aromatic rings. Trifluoromethyl groups are often introduced using methods such as trifluoromethylation . The sulfonyl group could be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic rings, the carboxylic acid group, the sulfonyl group, and the trifluoromethyl group. The exact structure would depend on the positions of these groups on the aromatic rings .


Chemical Reactions Analysis

As an organic compound with multiple functional groups, this compound could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the functional groups, the size and shape of the molecule, and the presence of any charges or polar groups would all influence its properties .

Scientific Research Applications

Thromboxane Receptor Antagonism

A study by Wang et al. (2014) explores derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, focusing on compounds with substituted cyclopentane-1,3-dione (CPD) bioisosteres. These novel antagonists, due to their potent and long-lasting inhibition of TP receptor signaling, present promising leads for antithromboxane therapies. This suggests potential applications in developing treatments targeting thromboxane receptors, which could have implications for cardiovascular diseases and other conditions where thromboxane plays a role (Wang et al., 2014).

Sulfonation and Catalytic Chemistry

Zábranský et al. (2018) discuss the sulfonation of (diphenylphosphinothioyl)ferrocene, leading to the creation of sulfonate salts with potential applications in catalysis. The detailed synthesis process and the resulting compounds' coordination to palladium complexes suggest applications in organometallic chemistry and catalysis, particularly in cross-coupling reactions (Zábranský, Císařová, & Štěpnička, 2018).

Synthetic Organic Chemistry

Enders, Berg, and Jandeleit (2003) describe the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone via a Horner-Wadsworth-Emmons reaction, showcasing the compound's use in creating sulfone derivatives. This study highlights the versatility of sulfone-based compounds in synthetic organic chemistry, potentially offering methodologies for synthesizing structurally related compounds, including those with the 3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid structure (Enders, Berg, & Jandeleit, 2003).

Sulfonation Reactions

Wit and Cerfontain (2010) delve into the sulfonation reactions of chloro- and dichlorophenols, providing insights into the sulfonation process's isomer distributions and the effects of substituents. This research could inform the chemical synthesis and functionalization of compounds similar to the one , offering a foundation for understanding sulfonation mechanisms relevant to its derivatives (Wit & Cerfontain, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S/c17-12-6-4-10(5-7-12)8-14(15(22)23)21-26(24,25)13-3-1-2-11(9-13)16(18,19)20/h1-7,9,14,21H,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKJCOIVOBGJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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